molecular formula C26H23NO3 B12718874 9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- CAS No. 31820-90-3

9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-

Cat. No.: B12718874
CAS No.: 31820-90-3
M. Wt: 397.5 g/mol
InChI Key: UDHAIWFSHMRBQX-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- is a chemical compound that belongs to the class of anthraquinones. Anthraquinones are aromatic organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a cyclohexylphenylamino group and a hydroxy group attached to the anthracenedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- typically involves the reaction of 9,10-anthracenedione with 4-cyclohexylphenylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of substituted anthracenedione derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various dyes and pigments.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1-amino-4-hydroxy-: Similar in structure but with an amino group instead of a cyclohexylphenylamino group.

    9,10-Anthracenedione, 1,4-bis(methylamino)-: Contains two methylamino groups instead of a cyclohexylphenylamino and hydroxy group.

    9,10-Anthracenedione, 1-amino-: Lacks the hydroxy and cyclohexylphenylamino groups.

Uniqueness

The uniqueness of 9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

31820-90-3

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

1-(4-cyclohexylanilino)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C26H23NO3/c28-22-15-14-21(23-24(22)26(30)20-9-5-4-8-19(20)25(23)29)27-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h4-5,8-16,27-28H,1-3,6-7H2

InChI Key

UDHAIWFSHMRBQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)O)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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